5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

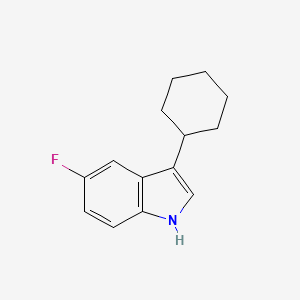

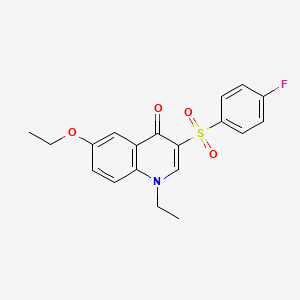

The compound “5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. The 3-fluoro-4-methoxyphenyl group attached to the pyrazole ring suggests that this compound may have unique properties compared to other pyrazole derivatives .

Molecular Structure Analysis

The molecular structure of “5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole” would consist of a pyrazole ring attached to a phenyl ring via a carbon atom. The phenyl ring would have a fluorine atom and a methoxy group attached to it .Chemical Reactions Analysis

Pyrazole derivatives are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo reactions at the nitrogen atoms or at the carbon atoms of the pyrazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole” would depend on its exact structure. Pyrazoles are generally stable compounds. The presence of the fluorine atom and the methoxy group on the phenyl ring could affect the compound’s polarity, solubility, and reactivity .Applications De Recherche Scientifique

Antimicrobial Activity

The synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives has been investigated . These compounds were screened for in vitro antimicrobial activity. Notably, derivatives 5a, 5c, 5f, and 5h exhibited excellent antimicrobial activity compared to other derivatives. This suggests that 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole could be a promising candidate for developing new antimicrobial agents.

Anti-Inflammatory Properties

Pyrazole derivatives have been studied extensively for their anti-inflammatory effects. Given the presence of the pyrazole ring in this compound, further investigations could explore its potential as an anti-inflammatory agent . Such compounds may find applications in treating inflammation-related disorders, including arthritis.

Biological Activities

Schiff bases, like those formed from 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole, exhibit a wide range of biological activities. These include antimycobacterial, antituberculosis, anticancer, analgesic, and anti-inflammatory effects . Researchers could explore the compound’s specific mechanisms of action and its potential therapeutic applications.

Medicinal Chemistry

The azomethine functional group (–C=N–) found in Schiff bases is crucial in medicinal chemistry. These compounds serve as versatile organic intermediates and have been investigated for various pharmacological activities . Researchers might explore modifications of 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole to enhance its bioactivity.

Thiophene Derivatives

The thiophene nucleus, present in 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile , has pharmacological significance. Thiophene derivatives have been studied for their therapeutic applications, including antimicrobial, antiviral, and antitumor effects . Investigating the compound’s potential in these areas could yield valuable insights.

Advanced Compound Development

Thiophene-based analogs, such as this compound, are of interest to medicinal chemists. They offer a diverse range of biological effects and can serve as building blocks for developing advanced pharmaceuticals . Researchers might explore modifications or hybrid structures to optimize the compound’s properties.

Orientations Futures

Propriétés

IUPAC Name |

5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O/c1-14-10-3-2-7(6-8(10)11)9-4-5-12-13-9/h2-6H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADNIOGXUTOPEOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=NN2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-ethoxyphenyl)glycine](/img/structure/B2359383.png)

![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2359385.png)

![2-{2-[(Difluoromethyl)sulfanyl]-4-pyrimidinyl}benzenol](/img/structure/B2359393.png)

![N-[2-(2-pyridinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2359395.png)

![N-(4-acetylphenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2359396.png)

![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-nitrobenzamide](/img/structure/B2359397.png)

![methyl 3-{[7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4-methoxybenzoate](/img/structure/B2359400.png)

![2,5-dichloro-N-methyl-N-[2-(4-methylphenoxy)ethyl]pyridine-4-carboxamide](/img/structure/B2359402.png)